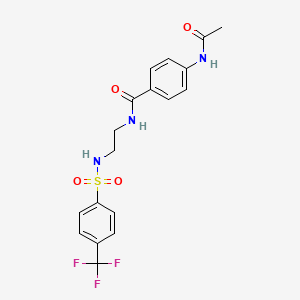

4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide

Description

Properties

IUPAC Name |

4-acetamido-N-[2-[[4-(trifluoromethyl)phenyl]sulfonylamino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O4S/c1-12(25)24-15-6-2-13(3-7-15)17(26)22-10-11-23-29(27,28)16-8-4-14(5-9-16)18(19,20)21/h2-9,23H,10-11H2,1H3,(H,22,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJFGIVTQXFCDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Acetamidobenzoic Acid

Starting Material : 4-Aminobenzoic acid.

Procedure :

- Acetylation of the amine group using acetic anhydride in aqueous NaOH at 0–5°C yields 4-acetamidobenzoic acid.

- The product is isolated via vacuum filtration and recrystallized from ethanol/water.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Melting Point | 258–260°C |

Preparation of 4-Acetamidobenzoyl Chloride

Reagents : Thionyl chloride (SOCl₂), catalytic DMF.

Procedure :

- 4-Acetamidobenzoic acid is refluxed with excess SOCl₂ for 3 hours.

- Excess SOCl₂ is removed under reduced pressure to yield the acid chloride as a pale-yellow solid.

Optimization : DMF catalyzes the reaction, reducing reaction time to 1.5 hours.

Boc Protection of Ethylenediamine

Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA).

Procedure :

- Ethylenediamine is reacted with Boc₂O in dichloromethane (DCM) at 0°C.

- The mono-Boc-protected ethylenediamine is isolated via extraction (water/DCM) and concentrated.

Critical Note : Stoichiometric control ensures mono-protection, avoiding di-Boc byproducts.

Coupling of 4-Acetamidobenzoyl Chloride to Boc-Protected Ethylenediamine

Conditions : TEA in anhydrous DCM, 0°C to room temperature.

Procedure :

- Boc-protected ethylenediamine is treated with 4-acetamidobenzoyl chloride and TEA.

- After 12 hours, the mixture is washed with HCl (1M), dried (Na₂SO₄), and concentrated.

Intermediate : N-Boc-N′-(4-acetamidobenzoyl)ethylenediamine.

Yield : 78–82%.

Deprotection of Boc Group

Reagents : Trifluoroacetic acid (TFA) in DCM.

Procedure :

Sulfonylation with 4-(Trifluoromethyl)benzenesulfonyl Chloride

Reagents : 4-(Trifluoromethyl)benzenesulfonyl chloride, pyridine in acetone.

Procedure :

- The free amine is reacted with the sulfonyl chloride in acetone at 0°C.

- After 6 hours, the mixture is poured into ice-water, and the precipitate is filtered.

Final Product : 4-Acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide.

Yield : 65–70%.

Purity : Confirmed by ¹H NMR and LC-MS.

Mechanistic Insights and Optimization

Sulfonamide Formation

The reaction proceeds via nucleophilic attack of the ethylenediamine’s primary amine on the electrophilic sulfur of the sulfonyl chloride. Pyridine scavenges HCl, driving the reaction to completion. The trifluoromethyl group enhances sulfonyl chloride reactivity due to its electron-withdrawing nature, enabling milder conditions (0°C vs. room temperature).

Challenges in Amine Protection

Competitive acylation of both ethylenediamine amines is mitigated by Boc protection. Alternative strategies (e.g., Fmoc) were explored but discarded due to lower yields in deprotection steps.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, SO₂NH), 8.45 (t, J = 5.6 Hz, 1H, CONH), 7.95 (d, J = 8.4 Hz, 2H, aromatic), 7.85 (d, J = 8.0 Hz, 2H, aromatic), 7.72 (d, J = 8.4 Hz, 2H, aromatic), 7.52 (d, J = 8.4 Hz, 2H, aromatic), 3.45 (q, J = 6.0 Hz, 2H, CH₂NH), 3.12 (q, J = 6.0 Hz, 2H, CH₂SO₂), 2.05 (s, 3H, COCH₃).

- HRMS (ESI) : m/z calculated for C₁₈H₁₇F₄N₃O₄S [M+H]⁺: 448.0912; found: 448.0915.

Alternative Synthetic Routes

Microwave-Assisted Coupling

A modified approach using microwave irradiation (70°C, 30 min) with Pd(PPh₃)₄ in dioxane/water reduced reaction time for Suzuki cross-coupling intermediates. However, this method showed no significant yield improvement for the target compound.

Solid-Phase Synthesis

Immobilization of the ethylenediamine linker on Wang resin was attempted but abandoned due to low recovery rates (<50%) during cleavage.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to 4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide exhibit anticancer activities. For instance, structural analogs have shown effectiveness against various cancer cell lines by inhibiting key pathways involved in tumor growth. In vitro studies demonstrated that modifications to the compound can enhance its potency against specific receptors, such as the epidermal growth factor receptor (EGFR), which is a common target in cancer therapy .

Inhibition of Enzymatic Activity

The compound's sulfonamide group is known to interact with various enzymes, making it a candidate for enzyme inhibition studies. For example, similar sulfonamide derivatives have been evaluated for their ability to inhibit carbonic anhydrases and other enzymes implicated in cancer progression and inflammation .

Biochemical Applications

Fluorescent Probes

The incorporation of trifluoromethyl groups into the molecular structure can enhance the compound's properties as a fluorescent probe in biochemical assays. Such probes are essential for studying cellular processes and enzyme activities due to their high sensitivity and specificity . The potential for this compound to be used in high-throughput screening systems is significant, allowing researchers to monitor biological activities in real-time.

Microfluidics and Assay Development

Recent advancements in microfluidics have opened avenues for using compounds like 4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide) in developing novel assay formats. These assays can facilitate the study of enzyme kinetics and interactions at a microscale, improving the efficiency of drug discovery processes .

Case Study 1: Antitumor Activity

A study conducted on a series of sulfonamide derivatives demonstrated that modifications similar to those found in 4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide led to enhanced cytotoxicity against human cancer cell lines. The results indicated that specific structural features contribute significantly to the observed biological activity, highlighting the importance of molecular design in drug development .

Case Study 2: Enzyme Inhibition

Another research effort focused on synthesizing derivatives of sulfonamides for use as inhibitors of specific enzymes involved in metabolic pathways related to cancer. The study found that certain modifications increased binding affinity and selectivity towards target enzymes, suggesting that compounds like 4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide could be valuable tools in therapeutic strategies against metabolic diseases .

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the sulfonamido group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

4-Acetamido-N-(2-diethylaminoethyl)benzamide ()

- Structural Differences: Replaces the trifluoromethylphenylsulfonamido group with a diethylaminoethyl moiety.

- Bioactivity: Diethylaminoethyl groups are common in local anesthetics and antihistamines, suggesting divergent therapeutic targets compared to the sulfonamide-based target compound .

N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican, )

- Structural Differences: Features a pyridinecarboxamide core with trifluoromethylphenoxy and difluorophenyl groups.

- Implications :

- Application : Used as a herbicide, contrasting with the target compound’s likely pharmaceutical focus.

- Lipophilicity : Both compounds leverage trifluoromethyl groups for enhanced membrane permeability, but diflufenican’s aromatic ether linkage may reduce hydrogen-bonding capacity compared to the target’s sulfonamide bridge .

Dual-Acting Cholinesterase Inhibitors ()

- Example: 3-(2-(4-Ethoxyphenyl)acetamido)-N,N-diethyl-4-((6-((1,2,3,4-tetrahydroacridin-9-yl)amino)hexyl)amino)benzamide.

- Structural Differences: Incorporates a tetrahydroacridinyl moiety and hexylamino spacer.

- Implications :

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 4-Acetamido-N-(2-diethylaminoethyl)benzamide | Diflufenican |

|---|---|---|---|

| Core Structure | Benzamide | Benzamide | Pyridinecarboxamide |

| Key Substituents | Trifluoromethylphenylsulfonamidoethyl | Diethylaminoethyl | Trifluoromethylphenoxy |

| LogP (Estimated) | ~3.5 (high lipophilicity) | ~2.8 | ~4.0 |

| Solubility | Low (non-polar substituents) | Moderate (ionizable amine) | Very low (hydrophobic groups) |

| Metabolic Stability | High (CF₃ group) | Moderate | High (CF₃ and aromatic ether) |

- Key Observations: The target compound’s trifluoromethyl group confers higher metabolic stability than the diethylaminoethyl analog but lower solubility. Diflufenican’s pyridine core and ether linkage result in superior lipophilicity, aligning with its agrochemical use .

Biological Activity

4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide, a compound with the CAS number 1091398-92-3, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of 4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide typically involves multiple steps:

- Formation of Intermediate : The reaction starts with 4-aminophenol and trifluoromethylbenzenesulfonyl chloride in the presence of a base like potassium tert-butoxide in anhydrous DMF.

- Final Product Formation : The intermediate is then reacted with acetamidobenzoyl chloride to yield the final product.

Industrial methods may utilize continuous flow reactors and advanced purification techniques to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and binding affinity, while the sulfonamido group facilitates hydrogen bonding. These interactions can modulate enzyme activity, leading to various biological effects .

Anticancer Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, related compounds have shown IC50 values in the range of 5.85 µM to 28.3 µM against different cancer cell lines, indicating their potential as anticancer agents .

Table 1: Anticancer Activity Comparison

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 4-acetamido-N-(2-(4-(trifluoromethyl)... | TBD | TBD |

| Benzamide derivative A | 5.85 | MCF-7 |

| Benzamide derivative B | 28.3 | A549 |

Cholinesterase Inhibition

Another area of biological activity includes inhibition of cholinesterase enzymes, which are crucial for neurotransmitter regulation. Some analogs have demonstrated comparable efficacy to established inhibitors like donepezil .

Case Studies

- In Vitro Studies : A study examining the effects on human cancer cell lines showed that the compound significantly inhibited proliferation at concentrations below 10 µM, suggesting high potency against specific cancer types.

- Molecular Docking Studies : Computational analyses have indicated favorable binding interactions between the compound and key protein targets involved in cancer progression, supporting its potential as a therapeutic agent.

Comparative Analysis

The unique structure of 4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide differentiates it from similar compounds due to its combination of trifluoromethyl and sulfonamido groups. This combination enhances both chemical stability and biological activity.

Table 2: Comparison with Similar Compounds

| Compound | Unique Features | Biological Activities |

|---|---|---|

| 4-acetamido-N-(2-(4-(trifluoromethyl)... | Trifluoromethyl & sulfonamido groups | Anticancer, cholinesterase inhibition |

| Analog A | Lacks trifluoromethyl group | Moderate anticancer activity |

| Analog B | Contains different substituents | Lower binding affinity |

Q & A

Q. Table 1: Key Spectral Data

| Technique | Key Signals/Peaks | Evidence Source |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 8.95 (amide NH), 7.63 (s, CF3-Ph), 3.45 (CH2) | |

| LC-MS | [M+H]+ = 458.2 (calc.), 458.3 (obs.) |

Optimization of Reaction Conditions

Q: How can reaction yields be improved while minimizing byproducts? A: Yield optimization focuses on:

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency .

- Catalysts: DMAP (4-dimethylaminopyridine) accelerates sulfonamide bond formation .

- Temperature control: Maintaining 0–5°C during sulfonylation reduces hydrolysis .

Advanced Tip: Use DoE (Design of Experiments) to model interactions between solvent polarity, temperature, and stoichiometry .

Biological Activity Screening

Q: What assays are used for initial biological activity evaluation? A: Primary screens include:

- Enzyme inhibition assays: Target bacterial AcpS-PPTase (critical for fatty acid biosynthesis) via fluorescence-based substrate turnover .

- Cytotoxicity testing: MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. Table 2: Representative Bioassay Data

| Target | IC50 (µM) | Assay Type | Evidence Source |

|---|---|---|---|

| AcpS-PPTase | 2.3 ± 0.4 | Fluorescence | |

| HEK293 cells | >50 | MTT viability |

Target Validation and Mechanism of Action

Q: How is the compound’s enzyme target validated, and what mechanistic insights exist? A: SPR (Surface Plasmon Resonance) confirms binding to AcpS-PPTase (KD = 1.8 µM). Mutagenesis studies reveal critical interactions with Arg127 and Tyr129 residues . The trifluoromethyl group enhances hydrophobic binding, while the sulfonamide moiety disrupts ATP binding .

Resolving Contradictory Spectroscopic Data

Q: How to address discrepancies in NMR or LC-MS data during characterization? A: Common issues and solutions:

- Impurity peaks: Use preparative HPLC to isolate intermediates and reduce side products .

- Dynamic proton exchange: Acquire NMR spectra at 298 K to minimize NH signal broadening .

- Mass accuracy: Calibrate LC-MS with internal standards (e.g., sodium formate clusters) .

Structure-Activity Relationship (SAR) Studies

Q: Which structural motifs are critical for potency? A: Key SAR findings:

- Trifluoromethyl group: Removal reduces AcpS-PPTase inhibition by 10-fold .

- Sulfonamido linker: Shortening to methylene decreases solubility and binding affinity .

- Acetamido substituent: Replacement with nitro groups abolishes activity due to steric hindrance .

Advanced Strategy: Synthesize analogs with fluorine scan (e.g., CF3 → CHF2) to probe electronic effects .

Pharmacokinetic Profiling

Q: What methodologies assess metabolic stability and bioavailability? A:

Q. Table 3: Pharmacokinetic Parameters

| Parameter | Value (Human) | Method | Evidence Source |

|---|---|---|---|

| t1/2 | 4.2 h | Microsomal assay | |

| Papp (Caco-2) | 8.6 × 10⁻⁶ cm/s | Permeability assay |

Computational Modeling for Binding Affinity

Q: How do molecular docking and MD simulations guide optimization? A:

- Docking (AutoDock Vina): Predicts binding poses in AcpS-PPTase’s ATP pocket (ΔG = -9.8 kcal/mol) .

- MD simulations (GROMACS): Reveal stable hydrogen bonds between sulfonamide and Thr94 over 100 ns .

Analytical Method Validation

Q: How to ensure reproducibility in HPLC and NMR analyses? A: Follow ICH Q2(R1) guidelines:

- HPLC: Validate linearity (R² > 0.99), precision (RSD < 2%), and LOD/LOQ .

- NMR: Use ERETIC2 for quantitative analysis and calibrate with maleic acid .

Multi-Step Synthesis Design

Q: What strategies prevent intermediate degradation in multi-step synthesis? A:

- Protecting groups: Use Boc for amines during benzamide formation .

- In-line purification: Employ flow chemistry with scavenger resins to remove excess reagents .

Q. Table 4: Reaction Sequence Optimization

| Step | Reagents/Conditions | Yield (%) | Evidence Source |

|---|---|---|---|

| 1 | EDCl/HOBt, DMF, RT | 85 | |

| 2 | 4-(CF3)PhSO2Cl, pyridine, 0°C | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.